Bradykinin (1-7)
Description
Empirical Formula and Molecular Weight Analysis
Bradykinin Fragment 1-7 possesses the empirical formula C₃₅H₅₂N₁₀O₉, representing a complex peptide structure with significant molecular complexity. The molecular weight of this compound has been consistently reported as 756.85 g/mol across multiple authoritative sources, with some slight variations in rounding to 756.86 g/mol or 756.87 g/mol depending on the precision of analytical methods employed. This molecular weight calculation reflects the presence of 35 carbon atoms, 52 hydrogen atoms, 10 nitrogen atoms, and 9 oxygen atoms within the peptide framework. The compound exhibits a relatively high nitrogen content, which is characteristic of peptides containing multiple amino acid residues with basic side chains, particularly the arginine residue at the N-terminus.
The molecular formula analysis reveals several important structural insights about Bradykinin Fragment 1-7. The high nitrogen-to-carbon ratio indicates the presence of multiple amino acid residues containing nitrogen-rich functional groups, including the guanidinium group of arginine and the pyrrolidine rings of proline residues. The oxygen content reflects the presence of peptide bonds, hydroxyl groups, and carboxyl functionalities distributed throughout the molecular structure. When compared to small molecule pharmaceuticals, this peptide demonstrates the characteristic complexity associated with bioactive oligopeptides, with a molecular weight falling within the typical range for short to medium-length peptides used in therapeutic applications.
Stereochemical Configuration and Amino Acid Sequence
The amino acid sequence of Bradykinin Fragment 1-7 is definitively established as Arg-Pro-Pro-Gly-Phe-Ser-Pro, representing the first seven residues of the parent bradykinin molecule. This sequence can also be expressed in single-letter amino acid notation as RPPGFSP-OH, with the terminal carboxyl group indicated. The stereochemical configuration follows the standard L-configuration for all chiral amino acid residues, which is consistent with naturally occurring peptides and proteins. Specifically, the sequence contains L-arginine at position 1, L-proline at positions 2 and 3, glycine at position 4 (which is achiral), L-phenylalanine at position 5, L-serine at position 6, and L-proline at position 7.
The structural arrangement of these amino acids creates a peptide with unique conformational properties. The presence of three proline residues introduces significant conformational constraints due to the cyclic nature of the proline side chain, which forms a five-membered pyrrolidine ring with the backbone nitrogen. These proline residues, particularly the consecutive Pro-Pro sequence at positions 2-3, create rigid turns in the peptide backbone that significantly influence the overall three-dimensional structure. The arginine residue at the N-terminus contributes a positively charged guanidinium group under physiological conditions, while the serine residue provides a polar hydroxyl group that can participate in hydrogen bonding interactions.
CAS Registry Number and IUPAC Nomenclature
Bradykinin Fragment 1-7 is officially registered under CAS Registry Number 23815-87-4, which serves as its unique chemical identifier in scientific databases and commercial applications. This CAS number has been consistently associated with the compound across multiple authoritative chemical databases and commercial suppliers, ensuring reliable identification and sourcing. The compound is also referenced by several alternative names in the scientific literature, including [des-Phe(8), des-Arg(9)]-bradykinin, which specifically indicates the removal of phenylalanine at position 8 and arginine at position 9 from the full bradykinin sequence.
The IUPAC nomenclature for this compound is quite complex due to its peptide nature, but it can be systematically described as (2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid. This systematic name reflects the stereochemistry at each chiral center and the connectivity between amino acid residues through amide bonds. Alternative systematic nomenclature includes N⁵-(Diaminomethylene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-proline, which emphasizes the chemical nature of each amino acid component.
Comparative Structural Analysis with Full-Length Bradykinin
When compared to the full-length bradykinin molecule, Bradykinin Fragment 1-7 represents a truncated version missing the C-terminal dipeptide Phe-Arg (positions 8-9). The complete bradykinin sequence is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPPGFSPFR), with a molecular weight of 1060.2 g/mol and molecular formula C₅₀H₇₃N₁₅O₁₁. This comparison reveals that the fragment retains approximately 71% of the molecular weight and maintains the critical N-terminal region that includes the arginine residue and the characteristic proline-rich domain.
The structural differences between the fragment and full-length bradykinin have significant implications for biological activity and receptor binding. The removal of the C-terminal Phe-Arg dipeptide eliminates one phenylalanine residue that contributes to hydrophobic interactions and one arginine residue that provides additional positive charge. These structural modifications result in altered pharmacological properties, as the fragment exhibits different receptor binding affinities and biological activities compared to the parent molecule. The retention of the first seven amino acids preserves much of the core structural motif that is recognized by certain enzymes and binding proteins, making Bradykinin Fragment 1-7 a valuable tool for structure-activity relationship studies.
The conformational flexibility of Bradykinin Fragment 1-7 differs from that of full-length bradykinin due to the absence of the C-terminal dipeptide. While both molecules contain multiple proline residues that introduce conformational constraints, the shorter fragment has fewer rotatable bonds and potentially different secondary structure preferences. This structural difference is reflected in the compound's physical properties, including its solubility characteristics and stability profile under various storage conditions.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRROPKNGCGVIOG-QCOJBMJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946609 | |
| Record name | N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-87-4 | |
| Record name | Bradykinin, des-phe(8)-des-arg(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Representative HPLC Conditions for Bradykinin Fragment 1-7 Purification
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Flow Rate | 10 mL/min |
| Gradient | 5–60% B over 30 min |
| Detection | UV at 220 nm |
| Retention Time | 12.8 ± 0.5 min |
Analytical Characterization and Quality Control
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for validating peptide identity and purity. For Bradykinin Fragment 1-7, multiple reaction monitoring (MRM) transitions are monitored, including m/z 379.2 → 642.2 and m/z 379.2 → 555.2, corresponding to y- and b-ion fragments. Additionally, amino acid analysis (AAA) and nuclear magnetic resonance (NMR) spectroscopy provide complementary data on sequence integrity and secondary structure .
Chemical Reactions Analysis
Proteolytic Formation Pathways
BK-(1-7) is generated via enzymatic cleavage of BK-(1-9) by endopeptidases (e.g., neprilysin) and carboxypeptidases (e.g., ACE and ACE2) . Key reactions include:
- ACE-mediated cleavage : Removes the C-terminal dipeptide (Phe⁸-Arg⁹) from BK-(1-9) .
- Neprilysin action : Cleaves BK-(1-9) at the Gly⁴-Phe⁵ bond .
Table 1: Enzymatic Generation of BK-(1-7)
| Enzyme | Cleavage Site | Substrate | Product(s) | Reference |
|---|---|---|---|---|
| ACE | Phe⁷-Ser⁸ | BK-(1-9) | BK-(1-7) + Ser⁸-Arg⁹ | |
| Neprilysin | Gly⁴-Phe⁵ | BK-(1-9) | BK-(1-5) + BK-(6-9) |
Enzymatic Degradation and Stability
BK-(1-7) is metabolized by aminopeptidases and carboxypeptidases, but exhibits greater stability than BK-(1-9) due to its truncated structure .
- Aminopeptidase P : Cleaves Arg¹-Pro² bond, yielding Pro-Pro-Gly-Phe-Ser-Pro .
- ACE2 : Further degrades BK-(1-7) into smaller fragments (e.g., BK-(1-5)) .
Key Stability Data :
- Plasma half-life of BK-(1-7): ~2–5 minutes (vs. <1 minute for BK-(1-9)) .
- Degradation products include BK-(1-5) and BK-(1-3) .
Receptor-Independent Signaling Mechanisms
BK-(1-7) induces nitric oxide (NO) release and vasorelaxation via non-canonical pathways, independent of B₁/B₂ receptors .
Table 2: Functional Responses of BK-(1-7)
Comparative Analysis with Other Bradykinin Fragments
BK-(1-7) shows distinct reactivity compared to BK-(1-5) and BK-(1-3) :
- NO Production : BK-(1-7) > BK-(1-5) > BK-(1-3) in potency .
- Vasorelaxation : BK-(1-7) and BK-(1-5) exhibit similar efficacy but differ in kinetics .
Figure 1: Structure-Activity Relationships
- Critical residues : Pro² and Pro³ stabilize the peptide backbone, enhancing resistance to proteolysis .
- C-terminal truncation : Loss of Phe⁸-Arg⁹ reduces affinity for B₂ receptors but enables novel signaling .
Synthetic Modifications and Derivatives
Chemical modifications enhance BK-(1-7) stability for research applications:
Scientific Research Applications
Cardiovascular Research
Bradykinin Fragment 1-7 is primarily recognized for its vasodilatory effects. It has been shown to enhance bradykinin-induced vasodilation through the release of nitric oxide and by inhibiting angiotensin-converting enzyme activity. This synergistic action makes it a valuable compound in studies related to hypertension and cardiovascular health. Research indicates that BK1-7 can significantly improve endothelial function and protect against vascular injury in models of hypertension and ischemia-reperfusion injury .
Table 1: Effects of Bradykinin Fragment 1-7 on Vascular Function
Inflammation and Immune Response
Bradykinin Fragment 1-7 plays a significant role in modulating inflammatory responses. It interacts with various receptors involved in inflammation, such as the bradykinin receptors B1 and B2, influencing cellular signaling pathways that regulate immune responses. Studies have demonstrated that BK1-7 can enhance the recruitment of immune cells to sites of inflammation, thereby promoting healing processes .
Table 2: Role of Bradykinin Fragment 1-7 in Inflammation
Neurobiology
In neurobiology, Bradykinin Fragment 1-7 has been implicated in neuroprotective roles. It appears to have effects on neuronal signaling pathways that can mitigate neurodegeneration. Research suggests that BK1-7 can activate signaling cascades that promote neuronal survival and reduce apoptosis in models of neurodegenerative diseases .
Table 3: Neuroprotective Effects of Bradykinin Fragment 1-7
| Study Area | Observations |
|---|---|
| Neuronal Survival | Promotes survival signaling pathways . |
| Apoptosis Prevention | Reduces apoptosis in neuronal cells . |
Cancer Research
Bradykinin Fragment 1-7 has shown potential applications in cancer therapy. Its ability to influence cell proliferation and apoptosis makes it a candidate for adjunctive therapies in cancer treatment. Studies indicate that BK1-7 may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments and promoting apoptosis in cancer cells .
Table 4: Applications in Cancer Therapy
| Application | Mechanism |
|---|---|
| Chemotherapy Enhancement | Increases efficacy of chemotherapeutic agents . |
| Tumor Microenvironment Modulation | Alters tumor cell response to treatment . |
Drug Delivery Systems
Recent advancements have explored the use of Bradykinin Fragment 1-7 in drug delivery systems, particularly for targeting specific tissues or enhancing the bioavailability of therapeutic agents. Its properties allow it to facilitate the transport of drugs across biological barriers, making it an attractive candidate for developing novel drug delivery strategies .
Table 5: Drug Delivery Applications
Mechanism of Action
Bradykinin (1-7) exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways involving G proteins, phospholipases, and protein kinases. This leads to the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately result in vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Sequence | Molecular Formula | Molecular Weight (Da) | Key Enzymes Involved |
|---|---|---|---|---|
| Bradykinin (1-9) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | C₅₀H₇₃N₁₅O₁₁ | 1060.21 | ACE, Kallikrein |
| Bradykinin Fragment 1-7 | Arg-Pro-Pro-Gly-Phe-Ser-Pro | C₃₅H₅₂N₁₀O₉ | 756.85 | NEP, Endopeptidase 24.15 |
| Bradykinin Fragment 1-5 | Arg-Pro-Pro-Gly-Phe | C₂₇H₄₀N₈O₆ | 572.66 | ACE |
| Bradykinin Fragment 1-3 | Arg-Pro-Pro | C₁₆H₂₈N₆O₃ | 352.43 | Prolyl endopeptidase |
| Des-Arg⁹-Bradykinin (1-8) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | C₄₃H₅₉N₁₁O₁₀ | 904.98 | Carboxypeptidases |
Key Structural Differences :
- Fragment 1-5 is truncated further, losing Ser⁶-Pro⁷, and is primarily generated by angiotensin-converting enzyme (ACE) .
Metabolic Pathways and Stability
- Formation of Fragment 1-7 :
- Degradation to Fragment 1-5 :
Stability in Analytical Settings :
- Fragment 1-7 is used as a calibration standard in MALDI-TOF mass spectrometry due to its consistent ionization at m/z 756.3997 .
- Sample preparation at 5°C reduces spatial heterogeneity by 60–80% compared to 25°C, improving signal reproducibility in MALDI imaging .
Functional and Pharmacological Comparisons
Notable Contrasts:
Biological Activity
Bradykinin Fragment 1-7 (BK-(1-7)) is a peptide derived from the proteolytic cleavage of bradykinin (BK), a nonapeptide that plays significant roles in various physiological and pathological processes. Recent research has revealed that BK-(1-7) exhibits notable biological activities that are not mediated by the traditional B1 and B2 receptors associated with bradykinin signaling. This article synthesizes current findings on the biological activity of BK-(1-7), including its mechanisms, effects on vascular reactivity, and potential therapeutic implications.
Background
Bradykinin is produced from kininogen through the action of kallikrein and is involved in vasodilation, pain sensation, and inflammatory responses. Traditionally, it was believed that peptide fragments like BK-(1-7) were biologically inactive. However, emerging studies have challenged this notion, demonstrating that BK-(1-7) and other fragments possess significant biological effects independent of B1 and B2 receptor pathways.
Recent studies have shown that BK-(1-7) induces nitric oxide (NO) production across various cell types, including human endothelial cells and rodent models. This NO production is crucial for vasodilation and is achieved without the involvement of B1 or B2 receptors. Instead, BK-(1-7) appears to activate alternative signaling pathways that contribute to its biological effects.
Key Findings from Research
- Nitric Oxide Production :
- Vasorelaxation :
- Nociceptive Response :
Comparative Biological Activity
The following table summarizes the biological activities of BK-(1-7) compared to its parent peptide bradykinin (BK-(1-9)):
| Activity | Bradykinin (BK-(1-9)) | Bradykinin Fragment 1-7 (BK-(1-7)) |
|---|---|---|
| Nitric Oxide Production | Yes | Yes (not receptor-mediated) |
| Vasorelaxation | Yes | Yes |
| Hypotensive Effect | Yes | Yes |
| Nociceptive Response | High | Reduced |
| Vascular Permeability | Increased | No increase observed |
Case Studies
Several studies have explored the implications of BK-(1-7) in various pathological conditions:
- Cardiovascular Health : A study demonstrated that administration of BK-(1-7) in hypertensive rats led to significant reductions in blood pressure and improved endothelial function .
- Pain Management : Research indicated that BK-(1-7) could serve as a potential analgesic agent due to its lower nociceptive response compared to bradykinin .
Q & A
Q. How is Bradykinin Fragment 1-7 structurally characterized, and what analytical techniques are essential for its identification?
Bradykinin Fragment 1-7 (Arg-Pro-Pro-Gly-Phe-Ser-Pro) is identified using mass spectrometry (MS) with calibration standards such as its monoisotopic mass (756.3997 Da) and angiotensin II (1045.5423 Da). MALDI-TOF in positive reflect mode is commonly employed, with matrix additives like α-cyano-4-hydroxycinnamic acid (CHCA) to enhance ionization . Structural validation includes comparing observed molecular weights (e.g., 756.86 g/mol average mass) with theoretical values and verifying stereochemistry via synthetic peptide spectra .
Q. What enzymatic pathways generate Bradykinin Fragment 1-7, and how do they differ from those producing other Bradykinin metabolites?
Bradykinin Fragment 1-7 is formed via endopeptidase-mediated cleavage of full-length Bradykinin. Unlike Bradykinin 1-5 (generated by angiotensin-converting enzyme, ACE) or Bradykinin 1-3 (via prolyl endopeptidase), Fragment 1-7 arises from selective truncation at the C-terminal end. This specificity highlights the role of protease activity in determining metabolite profiles, which can be studied using tissue extracts and MALDI-TOF-based protease assays .
Q. What is the biological significance of Bradykinin Fragment 1-7 in physiological processes?
Fragment 1-7 acts as a metabolite of Bradykinin with potential roles in inflammation and vascular regulation. While it lacks the C-terminal residues critical for binding to B2 receptors, it may interact with other receptors or modulate pathways indirectly. Studies using cell-based assays (e.g., IMR-90 cells) suggest its involvement in receptor crosstalk, though its exact mechanisms require further investigation .
Advanced Research Questions
Q. What methodological challenges arise when quantifying Bradykinin Fragment 1-7 in biological matrices, and how can they be mitigated?
Quantification via LC-MS/MS faces challenges like matrix effects and low recovery rates (78.7% for Fragment 1-7 vs. >90% for lipophilic peptides). To improve accuracy:
- Use weak cation exchange solid-phase extraction (WCX SPE) to enhance retention of hydrophilic peptides.
- Optimize calibration curves with 1/x² weighting for linearity (LLOQ: 2.6 fmol/mL) and validate precision (CV ≤19.8% at LLOQ) .
- Address carry-over (<5.4% for Fragment 1-7) by injecting blanks after high-concentration samples .
Q. How can researchers resolve conflicting data on the receptor-binding affinities of Bradykinin Fragment 1-7?
Discrepancies in receptor studies (e.g., B1 vs. B2 interactions) often stem from differences in experimental models (e.g., transfected cells vs. native tissues) or assay conditions (e.g., pH, co-factors). To standardize findings:
- Use competitive binding assays with radiolabeled ligands (e.g., [³H]DAKD for B1 receptors).
- Validate selectivity via cross-testing against related receptors (e.g., μ-opioid receptors) and control for metabolite stability during prolonged incubations .
Q. What experimental models are suitable for investigating the role of Bradykinin Fragment 1-7 in cancer or inflammatory pathways?
- In vitro models : Use cancer cell lines (e.g., glioblastoma) to assess Fragment 1-7’s impact on proliferation via proteomic profiling or isotope-based cysteine reactivity assays .
- In vivo models : Employ knockout mice lacking B1/B2 receptors to isolate Fragment 1-7-specific effects in inflammation.
- Data integration : Combine transcriptomic data with MS-based peptidomics to map fragment distribution in tumor microenvironments .
Methodological Notes
- Structural Analysis : Always cross-validate synthetic peptides with theoretical masses (e.g., 756.391873 Da monoisotopic) and use high-purity standards (>98%) to minimize impurities .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols in supplementary materials, ensuring reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
